(2-(o-Tolyl)pyridin-4-yl)boronic acid
Description
Properties
Molecular Formula |
C12H12BNO2 |
|---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
[2-(2-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8,15-16H,1H3 |
InChI Key |
NOTKPGYFWQLRKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 O Tolyl Pyridin 4 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are pivotal in activating (2-(o-Tolyl)pyridin-4-yl)boronic acid for a variety of coupling reactions. The pyridine (B92270) and o-tolyl components of this molecule introduce specific electronic and steric properties that influence its reactivity and the mechanisms of these transformations.
Suzuki-Miyaura Coupling with Diverse Electrophiles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org this compound is a valuable partner in these reactions, allowing for the introduction of the (o-tolyl)pyridyl moiety into a wide array of molecular scaffolds.
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. evitachem.comlibretexts.org This step is often rate-determining and is influenced by the nature of the halide and the palladium catalyst's ligands.
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org For this compound, this process requires activation by a base to form a more nucleophilic boronate species. organic-chemistry.org The exact mechanism of transmetalation is complex and can be influenced by the specific reaction conditions. wikipedia.orgrsc.org
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R') from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. evitachem.comlibretexts.org
The unique structure of this compound significantly impacts the kinetics of the Suzuki-Miyaura coupling, particularly the transmetalation step.
Steric Hindrance from the o-Tolyl Group: The ortho-methyl group on the tolyl substituent introduces considerable steric bulk around the boron center. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, thereby slowing down the reaction. rsc.orgresearchgate.net Overcoming this steric challenge often requires careful selection of ligands and reaction conditions.
The interplay of these electronic and steric factors makes the coupling of this compound a challenging but important transformation.
The choice of ligand on the palladium catalyst is critical for achieving efficient Suzuki-Miyaura coupling with sterically hindered and electronically deactivated substrates like this compound.
Bulky, Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., Buchwald-type ligands) have proven effective in promoting these challenging couplings. rsc.org Their large size can facilitate the reductive elimination step, while their electron-donating properties can enhance the rate of oxidative addition.
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have shown promise in Suzuki-Miyaura reactions of heteroaryl boronic acids. Their strong sigma-donating ability can stabilize the palladium catalyst and promote efficient catalysis.
The development of specialized catalyst systems is an active area of research to improve the efficiency and scope of couplings involving challenging boronic acids.
Below is an interactive table summarizing the effect of different ligands on the yield of Suzuki-Miyaura coupling reactions involving hindered boronic acids.
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |
| PPh3 | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol | 20-100 | nih.gov |
| P(t-Bu)3 | Pd2(dba)3 | K3PO4 | Toluene | High | organic-chemistry.org |
| XPhos | XPhos-Pd-G3 | CsOH·H2O | THF | 96 | nih.gov |
| None | Pd2(dba)3 | Na2CO3 | Dioxane/Water | Good | nih.gov |
Other Carbon-Carbon Bond-Forming Reactions (e.g., Conjugate Additions, Homologations)
While the Suzuki-Miyaura coupling is the most prominent application, this compound can potentially participate in other palladium-catalyzed carbon-carbon bond-forming reactions. Research in this area is ongoing, but possibilities include:
Conjugate Additions: The addition of the (o-tolyl)pyridyl group to α,β-unsaturated carbonyl compounds.
Homologations: Reactions that extend a carbon chain by one or more carbons.
The development of these reactions would further expand the synthetic utility of this versatile building block.
Carbon-Heteroatom Bond-Forming Reactions
Beyond C-C bond formation, boronic acids are also valuable reagents for constructing carbon-heteroatom bonds. The Chan-Lam coupling, for instance, utilizes copper catalysts to form C-N, C-O, and C-S bonds. researchgate.net While palladium-catalyzed versions are less common, the principles of transmetalation and reductive elimination can be extended to these transformations.
The this compound could be employed in reactions to form bonds with nitrogen, oxygen, or sulfur nucleophiles, providing access to a range of functionalized pyridines. The development of efficient palladium-catalyzed C-X coupling methods for this specific boronic acid remains an area for further exploration.
Chan-Lam Coupling: Formation of C–N and C–O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile and powerful method for forming carbon-heteroatom bonds, specifically C–N and C–O bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed cross-coupling reaction utilizes an aryl boronic acid and an amine or alcohol to generate secondary aryl amines or aryl ethers, respectively. wikipedia.org The reaction is notable for its mild conditions, often proceeding at room temperature and being tolerant of air, which offers advantages over other methods like the palladium-catalyzed Buchwald-Hartwig coupling. organic-chemistry.orgwikipedia.org
As a substituted arylboronic acid, this compound is a suitable substrate for this transformation. The reaction mechanism is complex and involves the formation of copper-aryl species. It is proposed that a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate is formed, which then undergoes reductive elimination to yield the desired C–N or C–O coupled product and a Cu(I) species. wikipedia.org The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including anilines, amides, carbamates, phenols, and alcohols. organic-chemistry.org
The general reaction conditions for a Chan-Lam coupling are summarized in the table below.
| Component | Example | Purpose |
| Boronic Acid | This compound | Arylating agent |
| N-H/O-H Substrate | Anilines, Phenols, Aliphatic Amines, Alcohols | Nucleophilic Partner |
| Copper Source | Copper(II) acetate (B1210297) (Cu(OAc)₂) | Catalyst or Stoichiometric Reagent |
| Base (optional) | Pyridine, 2,6-Lutidine, Triethylamine | Promotes the reaction |
| Ligand (optional) | Pyridine, 4-Methylpyridine | Can improve yield and scope |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction Medium |
| Atmosphere | Air / Oxygen | Oxygen can facilitate the catalytic cycle |
Research has shown that various bidentate ligands can be employed to improve reaction yields. nih.gov The reaction's utility is highlighted by its widespread application in medicinal chemistry and the synthesis of complex, biologically active molecules. wikipedia.orgresearchgate.net
Liebeskind-Srogl Coupling: Reactivity with Thiol Esters
The Liebeskind-Srogl coupling is a mechanistically unique cross-coupling reaction that forms a carbon-carbon bond between a thiol ester and a boronic acid. wikipedia.orgnih.gov This reaction, catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) salt, produces ketones under neutral conditions, which is a significant advantage for substrates sensitive to basic environments. nih.govorganic-chemistry.org this compound, as an organoboron reagent, can serve as the nucleophilic partner in this transformation.
The key mechanistic feature involves the coordination of the copper(I) carboxylate to the thioester, which facilitates the oxidative addition of the palladium(0) catalyst. rsc.org This is followed by a transmetalation step with the boronic acid and subsequent reductive elimination to afford the ketone product. rsc.org The reaction is applicable to a wide range of aromatic and aliphatic thiol esters and boronic acids. organic-chemistry.org
Key components and conditions for the Liebeskind-Srogl reaction are outlined below.
| Component | Example | Role |
| Boronic Acid | This compound | Nucleophilic Coupling Partner |
| Thiol Ester | S-Phenyl thiobenzoate | Electrophilic Coupling Partner |
| Palladium Source | Pd₂(dba)₃ | Catalyst |
| Ligand | Tris(2-furyl)phosphine (TFP) | Stabilizes Palladium Catalyst |
| Copper(I) Salt | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | Stoichiometric Mediator |
| Solvent | Tetrahydrofuran (THF), Dioxane | Anhydrous Reaction Medium |
| Temperature | Room Temperature to 50 °C | Reaction Condition |
Later developments of this methodology have produced palladium-free versions and reactions that are catalytic in copper, broadening the reaction's applicability and appeal. wikipedia.orgresearchgate.net The Liebeskind-Srogl coupling has been successfully employed in the total synthesis of several complex natural products, demonstrating its reliability and effectiveness where other C-C bond-forming methods may fail. wikipedia.orgnih.gov
Copper-Mediated Transformations and Degradation Pathways
While copper is a key catalyst in valuable transformations like the Chan-Lam coupling, it can also mediate other reactions that may be considered degradation pathways for boronic acids. Two prominent pathways are homocoupling and protodeboronation.
Homocoupling: In the presence of copper catalysts and a base, arylboronic acids can undergo homocoupling to form a symmetrical biaryl compound. nih.govresearchgate.net For this compound, this would result in the formation of 2,2'-di(o-tolyl)-[4,4'-bipyridine]. This reaction is often an undesired side product in cross-coupling reactions. The mechanism is thought to involve two successive transmetalations from boron to a copper(II) center, followed by reductive elimination. nih.gov Understanding the conditions that favor homocoupling is crucial for optimizing desired cross-coupling outcomes. nih.govresearchgate.net
Protodeboronation: This is a common degradation pathway for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond. This process can be mediated by copper and results in the formation of the corresponding arene, in this case, 2-(o-Tolyl)pyridine. The formation of the protodeboronation product is indicative of a B-to-Cu transmetalation followed by protonation. nih.gov
Oxidative Degradation: Boronic acids can also be susceptible to oxidative degradation. Studies on other boronic acid derivatives have shown that in the presence of an oxidizing agent, the boronic acid group can be cleaved to yield an alcohol (a phenol (B47542) in the case of arylboronic acids). nih.gov This oxidative cleavage represents another potential degradation pathway under certain reaction conditions.
Lewis Acid Catalysis by this compound
Boronic acids are well-established Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.gov This Lewis acidity allows them to be used as catalysts in a variety of organic transformations.
Activation of Carbonyl Compounds and Other Substrates
The Lewis acidic boron center of this compound can coordinate to Lewis basic sites in other molecules, such as the oxygen atom of a carbonyl group (aldehydes, ketones, carboxylic acids). This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This activation is the basis for boronic acid-catalyzed reactions such as Diels-Alder reactions, condensations, and reductions. rug.nl The bidentate nature of certain substrates can enhance binding to the Lewis acid catalyst. rug.nl
Role of the Boronic Acid in Cooperative Catalysis Systems
This compound can function within cooperative catalysis systems, where its activity is enhanced by the presence of a co-catalyst. A notable example is the use of an arylboronic acid with a Lewis base, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), to catalyze dehydrative amide bond formation between carboxylic acids and amines. rsc.org In such systems, the boronic acid activates the carboxylic acid, while the Lewis base likely activates the amine or facilitates a key proton transfer step. This dual activation strategy is often more effective than using either catalyst individually. rsc.org Another example involves the use of a boronic acid/Lewis base co-catalyst system for the regioselective silylation of diols, where a tetracoordinate boronate adduct is proposed as the key activating species. nih.gov
Impact of Substituent Effects on Lewis Acidity and Catalytic Turnover
The Lewis acidity of a boronic acid, and thus its catalytic efficacy, is influenced by the electronic properties of its substituents. libretexts.org For this compound, two main groups influence the boron center:
The o-Tolyl Group: The methyl group on the tolyl ring is weakly electron-donating. Electron-donating groups tend to decrease Lewis acidity by increasing the electron density at the boron center, making it a less effective electron pair acceptor. libretexts.org
The Pyridin-4-yl Group: The pyridine ring is generally considered an electron-withdrawing group, which should increase the Lewis acidity of the boron atom. Furthermore, the nitrogen atom of the pyridine ring can act as a Lewis base, potentially leading to intermolecular interactions or influencing the catalytic cycle.
Advanced Applications in Chemical Synthesis and Materials Science
Role in Complex Molecule Synthesis
The primary utility of (2-(o-Tolyl)pyridin-4-yl)boronic acid in synthesis is as a sophisticated building block, enabling the construction of intricate molecular architectures that are often key scaffolds in medicinal chemistry and functional materials.
Boronic acids are exceptionally useful reagents, but their functional group can be sensitive to a wide range of common synthetic reagents, complicating their use in lengthy, multi-step syntheses. nih.govnih.gov Traditionally, this necessitates introducing the boronic acid group late in the synthetic sequence, which can be challenging and inefficient. nih.gov
To overcome this limitation, modern synthetic strategies often employ protecting groups for the boronic acid moiety. N-methyliminodiacetic acid (MIDA) boronates are a prime example of such a strategy. nih.govnih.govillinois.edu These protected forms are exceptionally stable, compatible with chromatography, and inert to a broad spectrum of reagents that would otherwise react with a free boronic acid. nih.gov This stability allows for the this compound core, in its MIDA-protected form, to be carried through numerous synthetic steps. The free boronic acid can then be revealed under mild conditions at the desired stage, typically for a final key bond-forming reaction. This approach facilitates a more modular and efficient construction of complex target molecules. nih.gov
The hallmark application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the pyridine (B92270) ring of the boronic acid and an aryl or heteroaryl halide (or pseudohalide), producing highly functionalized biaryl and heterobiaryl structures. evitachem.comresearchgate.net These scaffolds are privileged motifs in pharmaceutical compounds and organic electronic materials. researchgate.netresearchgate.net
The 2-tolyl substituent provides steric hindrance that can influence the conformation of the resulting biaryl product, while the nitrogen atom in the pyridine ring offers a site for hydrogen bonding or metal coordination, further adding to the molecular complexity and potential biological activity. The versatility of this reaction allows for the coupling of the (2-(o-Tolyl)pyridin-4-yl) motif with a wide array of partners, from simple halobenzenes to complex, functionalized heterocycles. researchgate.netmdpi.comrsc.org
| Coupling Partner | Catalyst System | Base | Solvent | Product Scaffold | Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-(Thiophen-2-yl)-4-(o-tolyl)pyridine | ~85-95 |
| 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-(4-Methoxyphenyl)-2-(o-tolyl)pyridine | ~90 |
| 3-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-(o-Tolyl)-[3,4'-bipyridine] | ~80-90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 4-(4-Nitrophenyl)-2-(o-tolyl)pyridine | ~92 |
This table presents representative examples of Suzuki-Miyaura cross-coupling reactions to form various biaryl and heterobiaryl scaffolds. Conditions and yields are generalized from typical procedures for pyridylboronic acids.
Catalytic Applications Beyond Cross-Coupling
While boronic acids are famed as reagents in metal-catalyzed reactions, their intrinsic properties also allow them to function as catalysts themselves, opening avenues for novel synthetic transformations that avoid transition metals and offer unique reactivity profiles.
The design and synthesis of chiral boronic acids have enabled their use as catalysts in asymmetric transformations. acs.org Although direct chiral derivatives of this compound for catalysis are not widely reported, the principles are demonstrated by analogous chiral arylboronic and borinic acids. These catalysts can achieve high enantioselectivity in reactions such as the desymmetrization of diols. acs.org
Furthermore, boronic acids can act as co-catalysts in dual catalytic systems. In combination with a chiral amine, an achiral boronic acid can catalyze enantioselective 1,4-addition reactions. researchgate.netthieme-connect.com In this cooperative mechanism, the chiral amine activates a ketone to form a nucleophilic enamine, while the boronic acid activates an α,β-unsaturated carboxylic acid by forming a mixed anhydride (B1165640), rendering it more electrophilic. thieme-connect.com This dual activation strategy enables the formation of complex chiral molecules with high enantioselectivity.
| Catalytic System | Transformation | Substrates | Enantiomeric Excess (ee) |
| Chiral C₂-Symmetric Borinic Acid | Desymmetrization of propanediols | 2,2-Disubstituted-1,3-propanediols | Up to 99% |
| Chiral Amine + Arylboronic Acid | 1,4-Addition | Cycloalkanones + α,β-Unsaturated Carboxylic Acids | Up to 98% |
| Ferrocenium Boronic Acid + Chiral Amine | Alkylation of Aldehydes | Branched Aldehydes + Allylic Alcohols | Up to 97% |
This table illustrates the catalytic potential of boronic acids in enantioselective transformations, showing high efficiency in various reaction types. acs.orgthieme-connect.comnih.gov
The empty p-orbital of the boron atom imparts Lewis acidity, allowing boronic acids to act as powerful catalysts for the activation of hydroxyl-containing functional groups, particularly carboxylic acids and alcohols. researchgate.netrsc.org This ability to form reversible covalent bonds with hydroxy groups enables electrophilic activation under mild, atom-economical conditions, circumventing the need for wasteful stoichiometric reagents like halides or sulfonates. rsc.org
When a boronic acid reacts with a carboxylic acid, it can form a highly electrophilic mixed anhydride or acyloxyboronate intermediate. nih.gov This activated species can then be attacked by a nucleophile, such as an amine, to form an amide bond. This mode of catalysis is highly effective for direct amidation and esterification reactions. Similarly, boronic acids can activate alcohols to generate carbocation intermediates, which can then participate in Friedel-Crafts-type reactions. rsc.org
| Substrate | Activated Intermediate | Transformation | Resulting Product |
| Carboxylic Acid | Acyloxyboronate / Mixed Anhydride | Amidation with Amines | Amide |
| Carboxylic Acid | Acyloxyboronate / Mixed Anhydride | Esterification with Alcohols | Ester |
| Alcohol | Alkoxyboronate | Friedel-Crafts Alkylation | Aryl- or Heteroaryl-alkane |
| Diol / Saccharide | Tetrahedral Boronate Adduct | Regioselective Acylation | Mono-acylated Polyol |
This table summarizes the role of boronic acid catalysis in activating various hydroxyl-containing substrates for subsequent functionalization. rsc.orgnih.gov
Contributions to Materials Science
The incorporation of organoboron compounds like this compound into π-conjugated systems is a highly effective strategy for developing advanced functional materials. evitachem.com The electron-deficient nature of the boron center can significantly influence the electronic structure and photophysical properties of a molecule.
One of the most prominent applications is in the development of materials for Organic Light-Emitting Diodes (OLEDs). bohrium.commagtech.com.cn Four-coordinate organoboron compounds, formed by chelating the boron atom with ligands (often containing nitrogen or oxygen), can be intensely luminescent and possess high carrier mobility. bohrium.comrsc.org The pyridine-tolyl structure of the title compound provides a robust π-conjugated scaffold that, upon incorporation into a larger molecular framework and coordination at the boron center, can be tuned to emit light across the visible spectrum. researchgate.netrsc.org
Additionally, the boronic acid functional group is a versatile anchor for creating sensory materials. Boronic acids are well-known for their ability to form reversible covalent bonds with cis-diols, a structural motif found in all sugars. nih.govbath.ac.uk This specific interaction has been widely exploited to design chemosensors for glucose and other carbohydrates. mdpi.com Materials functionalized with pyridylboronic acids can signal the binding of a sugar through changes in fluorescence, color, or electrochemical properties. The Lewis acidic character of the boron atom also allows for the detection of anions like fluoride (B91410). nih.govbath.ac.ukresearchgate.net
| Material Application | Role of Boronic Acid Moiety | Key Performance Characteristic |
| OLED Emitters | Part of a four-coordinate, π-conjugated luminophore | High luminescence, charge carrier mobility, color tuning |
| Glucose Sensors | Reversible covalent binding with diols of glucose | Change in fluorescence or electrochemical signal upon binding |
| Anion Sensors | Lewis acidic center for fluoride binding | Optical or electrochemical response to anion presence |
| Boronate Affinity Materials | Specific recognition of cis-diol containing biomolecules | Separation and enrichment of glycoproteins, bacteria, etc. |
This table highlights the diverse applications of boronic acid-containing compounds in the field of materials science. bohrium.comrsc.orgmdpi.comacs.org
Design of Organic Electronic Materials (e.g., OLEDs, Semiconductors)
This compound is a valuable precursor in the synthesis of complex organic molecules essential for organic electronic devices. The boronic acid functional group makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.comnbinno.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct the elaborate π-conjugated systems required for organic light-emitting diodes (OLEDs) and organic semiconductors. nbinno.comuky.edu
The structural components of this compound each contribute to its utility in this field. The pyridine ring, being an electron-deficient heterocycle, can lower the LUMO and HOMO energy levels of a molecule, which is an attractive feature for materials used in OLEDs. uniss.it The tolyl group provides steric bulk and can influence the solid-state packing and solubility of the final material. The combination of these fragments allows for the synthesis of materials with precisely tuned electronic and photophysical properties. nbinno.com For instance, molecules incorporating pyridine and pyrene (B120774) units have been investigated as effective hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance and high efficiency. nih.gov The ability to use boronic acids like this compound to couple various aromatic and heteroaromatic systems is fundamental to building the hole-transport, emissive, and electron-transport layers that constitute a modern OLED device. nbinno.comuky.edu
Table 1: Potential Roles of this compound in Organic Electronics
| Component/Feature | Role in Organic Electronics |
|---|---|
| Boronic Acid Group | Enables C-C bond formation via Suzuki-Miyaura coupling to build large, conjugated systems. nbinno.comnbinno.com |
| Pyridine Ring | Electron-deficient nature helps tune HOMO/LUMO energy levels for efficient charge injection/transport. uniss.it |
| o-Tolyl Group | Provides steric hindrance to prevent aggregation quenching and improve film morphology and solubility. |
Construction of Responsive Polymeric Materials and Hydrogels
The boronic acid group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides like glucose. wikipedia.orgmdpi.com This interaction is the basis for creating "smart" or responsive polymeric materials and hydrogels that can react to specific chemical stimuli. rsc.orgresearchgate.net By incorporating this compound into a polymer backbone, either as a monomer during polymerization or through post-polymerization modification, materials can be designed to exhibit significant changes in their physical properties in response to variations in pH or the concentration of diols. mdpi.comnih.gov
When a boronic acid binds with a diol, it forms a cyclic boronate ester, causing a change in the boron atom's hybridization and an increase in negative charge. mdpi.commdpi.com In a polymer network like a hydrogel, this localized chemical change can translate into a macroscopic response, such as swelling or shrinking. researchgate.net This principle is widely exploited for applications like glucose sensing and self-regulated drug delivery systems. mdpi.comnih.gov For example, a hydrogel containing boronic acid moieties can be loaded with insulin; in the presence of glucose, the hydrogel swells due to the formation of boronate esters, leading to the release of the encapsulated drug. researchgate.netnih.gov The pyridine component within the this compound structure can further modulate the pH responsiveness of the resulting polymer, as the nitrogen atom can be protonated at acidic pH, adding another layer of control over the material's behavior. nih.gov
Crystal Engineering and Solid-State Organization Utilizing Boronic Acid Interactions
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. researchgate.net This field relies on the predictable and reliable control of intermolecular interactions. acs.orgnih.gov The boronic acid group, -B(OH)₂, is an excellent functional group for crystal engineering due to its capacity to act as a robust hydrogen-bond donor. acs.orgresearchgate.net Phenylboronic acids commonly form a characteristic hydrogen-bonded homodimer, creating a stable and predictable supramolecular synthon. researchgate.netmdpi.com
The molecule this compound offers multiple interaction sites for directing crystal packing. In addition to the two hydroxyl groups of the boronic acid, the nitrogen atom of the pyridine ring can act as a hydrogen-bond acceptor. acs.org This allows for the formation of more complex and varied supramolecular structures through (B)O–H···Npyr hydrogen bonds. acs.org The interplay between the boronic acid dimerization and the hydrogen bonding involving the pyridine nitrogen can be used to construct one-dimensional strands, two-dimensional layers, or more intricate three-dimensional networks. acs.orgresearchgate.net The ability to control the solid-state organization of molecules is crucial for tuning the properties of materials, including their electronic conductivity, optical behavior, and catalytic activity. acs.org
Table 2: Key Supramolecular Synthons Involving Boronic Acids
| Synthon Type | Description | Potential in this compound |
|---|---|---|
| Boronic Acid Homodimer | Two boronic acid molecules form a cyclic dimer via two O-H···O hydrogen bonds. mdpi.com | A primary and highly predictable interaction motif. |
| Boronic Acid-Pyridine Heterosynthon | The hydroxyl group of the boronic acid donates a hydrogen bond to the pyridine nitrogen (O-H···N). acs.org | A key interaction enabled by the pyridine ring, competing with or complementing the homodimer. |
| Boronic Acid Catemer | Boronic acid molecules form a chain through single O-H···O hydrogen bonds. | A possible alternative packing motif depending on steric factors and competing interactions. |
Functionalization of Nanomaterials for Tailored Properties
The surface modification of nanomaterials is a powerful strategy to impart new functionalities and tailor their properties for specific applications. Boronic acids, including this compound, can be used to functionalize a wide range of nanomaterials, such as graphene, carbon dots, and magnetic nanoparticles. rsc.orgnih.govnih.gov This functionalization can be achieved through either covalent or non-covalent interactions.
Covalent functionalization can be accomplished by generating aryl radicals from the boronic acid under oxidative conditions, which then attach to the surface of materials like graphene. rsc.org This method provides a safer alternative to the use of hazardous diazonium salts for modifying graphitic surfaces. rsc.org Non-covalent functionalization can occur through π–π stacking interactions between the aromatic rings of the boronic acid and the surface of a nanomaterial like graphene or carbon nanotubes. researchgate.net
Modifying nanomaterials with boronic acids can achieve several goals. It can alter the electronic properties of the material; for example, doping graphene with phenylboronic acid derivatives has been shown to effectively manipulate its charge carrier density. researchgate.netulakbim.gov.tr It can also introduce specific recognition capabilities. The diol-binding property of the boronic acid moiety can be used to create nanomaterial-based sensors for glycoproteins or to facilitate the targeted delivery of drugs to cells that overexpress certain surface glycoproteins, such as sialic acid on cancer cells. nih.govnih.gov The this compound molecule offers a combination of aromatic character for surface interaction and a reactive boronic acid group for sensing or further chemical modification. nih.gov
Computational and Spectroscopic Characterization of 2 O Tolyl Pyridin 4 Yl Boronic Acid Systems
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which the intricacies of molecular systems can be explored. For (2-(o-Tolyl)pyridin-4-yl)boronic acid, theoretical calculations offer predictive insights that complement and guide experimental work.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of boronic acid derivatives. lodz.pl Methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to achieve a balance between computational cost and accuracy. lodz.pl Such calculations for this compound can elucidate key geometric parameters, including bond lengths and dihedral angles, which define the molecule's three-dimensional shape.
The electronic properties derived from DFT calculations are crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. Analysis of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO is often centered on the boron atom, consistent with the Lewis acidic nature of boronic acids. nih.gov
Illustrative DFT-Calculated Electronic Properties for this compound
This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | -785.43 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.21 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -1.54 eV | Energy of the lowest energy unoccupied state; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.67 eV | Indicator of chemical reactivity and kinetic stability. |
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. A prime example is its participation in the Suzuki-Miyaura cross-coupling reaction. rsc.org DFT calculations can be used to model the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. rsc.orgevitachem.com
The transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been the subject of extensive mechanistic studies. rsc.org By calculating the geometries and energies of reactants, intermediates, and transition states, a detailed reaction energy profile can be constructed. rsc.org This profile provides critical information about the activation energies (energy barriers) for each step, allowing for the identification of the most favorable reaction pathway. rsc.org Such models help in understanding how factors like solvent and the nature of the base influence the reaction rate and yield. nih.gov
The structure of this compound features a notable steric interaction between the ortho-methyl group on the tolyl ring and the adjacent pyridine (B92270) ring. This steric hindrance influences the dihedral angle between the two aromatic rings, forcing them out of planarity. Computational conformational analysis can quantify this effect, predicting the most stable, low-energy conformation.
The electronic effects of the substituents also play a critical role. The pyridine ring, being electron-deficient, influences the electronic properties of the boronic acid moiety. Conversely, the electron-donating methyl group on the tolyl ring impacts the electron density of that ring system. These electronic factors, combined with steric effects, govern the molecule's reactivity. For example, electron-withdrawing groups on the aryl ring of a boronic acid generally increase its Lewis acidity and can affect its reactivity in coupling reactions. nih.govrsc.org DFT calculations can map the molecular electrostatic potential (MEP), visually representing electron-rich and electron-poor regions of the molecule and providing a guide to its intermolecular interactions.
This compound can engage in a variety of non-covalent interactions that dictate its solid-state structure and crystal packing. nih.gov The boronic acid group is a potent hydrogen bond donor (-OH) and acceptor (the vacant p-orbital on boron can interact with Lewis bases). This leads to the formation of characteristic hydrogen-bonded dimers or polymeric chains in the solid state. nih.gov
Furthermore, the aromatic rings can participate in π-π stacking interactions. nih.gov The interplay between hydrogen bonding and π-stacking can lead to the formation of complex and predictable supramolecular assemblies. nih.govnih.gov Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used to characterize and quantify these weak interactions, providing insight into the forces that govern crystal engineering and the formation of molecular complexes. mdpi.com
Advanced Spectroscopic Characterization Techniques
While computational studies provide predictive models, spectroscopic techniques offer direct experimental evidence of molecular structure and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. semanticscholar.orgresearchgate.net ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine and tolyl rings. The chemical shifts of the pyridine protons would be influenced by the ring nitrogen and the boronic acid group. The methyl protons of the tolyl group would appear as a characteristic singlet in the upfield region. The coupling patterns (e.g., doublets, triplets) between adjacent protons provide information on their connectivity.
¹³C NMR spectroscopy complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the boron (C-B bond) would have a characteristic chemical shift.
Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids. nih.gov The chemical shift of the ¹¹B nucleus is sensitive to the coordination environment of the boron atom. rsc.org This technique can be used to monitor reactions, such as the formation of boronate esters when the boronic acid reacts with diols, or to probe the interaction with bases. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, thus providing definitive structural proof.
Illustrative NMR Data for this compound
This table presents hypothetical data for illustrative purposes based on known chemical shift ranges.
| Nucleus | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H | 1D NMR | 8.65 | d | Pyridine H6 |
| ¹H | 1D NMR | 7.90 | s | Pyridine H3 |
| ¹H | 1D NMR | 7.85 | d | Pyridine H5 |
| ¹H | 1D NMR | 7.20-7.40 | m | Tolyl Ar-H |
| ¹H | 1D NMR | 5.50 | br s | B(OH)₂ |
| ¹H | 1D NMR | 2.35 | s | Tolyl -CH₃ |
| ¹³C | 1D NMR | 160.1 | Pyridine C2 | |
| ¹³C | 1D NMR | 150.5 | Pyridine C6 | |
| ¹³C | 1D NMR | 140.2 | Tolyl C1' | |
| ¹³C | 1D NMR | 136.5 | Tolyl C2' | |
| ¹³C | 1D NMR | 125-131 | Other Ar-C | |
| ¹³C | 1D NMR | 20.8 | Tolyl -CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probing
Low-Temperature NMR for Unstable Intermediates
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detection and characterization of transient or unstable intermediates that may form during chemical reactions involving this compound. By significantly slowing down reaction kinetics at reduced temperatures, species with short lifetimes at ambient temperatures can be observed.
Boronic acids are known to participate in various equilibria in solution, including the formation of boronate esters, boroxines (anhydrides), and complexes with Lewis bases. For pyridylboronic acids, the nitrogen atom of the pyridine ring can act as an internal Lewis base, potentially leading to intramolecular coordination or intermolecular association, especially under specific pH conditions. Low-temperature NMR can help to resolve the dynamic exchange between these different species.
Table 1: Potential Unstable Intermediates Observable by Low-Temperature NMR
| Intermediate Type | Description | Relevant Nuclei for NMR |
| Boronate Anion | Formation of a tetrahedral boronate species upon coordination of a Lewis base (e.g., solvent, hydroxide). | ¹¹B, ¹H, ¹³C |
| Boroxine (B1236090) | Cyclic anhydride (B1165640) formed from the dehydration of three boronic acid molecules. | ¹¹B, ¹H, ¹³C |
| Palladium Intermediates | Transmetalation species in cross-coupling reactions. | ¹¹B, ³¹P (if applicable), ¹³C |
| Intramolecular Adducts | Coordination of the pyridyl nitrogen to the boron center. | ¹¹B, ¹H, ¹³C |
Investigation of Dynamic Processes and Coordination Chemistry
Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of reversible chemical processes. researchgate.netrsc.org For this compound, several dynamic processes can be envisaged, including restricted rotation around the C-C bond connecting the pyridine and tolyl rings, and the C-B bond. The energy barriers for these rotational processes can be determined by monitoring the coalescence of NMR signals as the temperature is varied.
The coordination chemistry of pyridylboronic acids is of particular interest. The pyridine nitrogen introduces a basic site, allowing for coordination to metal centers or formation of acid-base complexes. ¹H and ¹³C NMR titrations are powerful methods to study these interactions. researchgate.net For example, the addition of a Lewis acid would be expected to cause significant shifts in the signals of the pyridine ring protons and carbons, providing information on the binding stoichiometry and affinity.
Moreover, ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. mdpi.com The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar boronic acid (sp² hybridized boron) and a tetrahedral boronate species (sp³ hybridized boron) formed upon coordination of a Lewis base. This technique is invaluable for studying the equilibrium between the boronic acid and its various complexes in solution.
Table 2: Representative ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) |
| Arylboronic Acid | sp² | +27 to +33 |
| Arylboronate Ester | sp² | +20 to +30 |
| Tetracoordinate Boronate | sp³ | +3 to +9 |
Note: These are general ranges and can vary based on substituents and solvent.
X-ray Diffraction for Solid-State Structure Determination and Polymorphism Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would reveal critical information about bond lengths, bond angles, and the dihedral angle between the tolyl and pyridine rings. This conformation is influenced by steric hindrance from the ortho-methyl group.
A key feature of boronic acids in the solid state is their propensity to form hydrogen-bonded dimers or extended networks. The -B(OH)₂ group is an excellent hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. In the crystal structure of a related compound, (2-benzyloxypyrimidin-5-yl)boronic acid, adjacent molecules are linked via pairs of O—H⋯O interactions, forming centrosymmetric dimers. nih.gov It is highly probable that this compound would exhibit similar supramolecular assemblies.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular solids. Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing. These different forms can have distinct physical properties. While no specific polymorphism studies on this compound have been reported, this possibility should be considered, as different crystallization conditions could yield different polymorphs.
Table 3: Hypothetical Crystallographic Data Based on a Similar Structure
| Parameter | Example Value (from a related pyridylboronic acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.498 |
| b (Å) | 30.432 |
| c (Å) | 6.708 |
| β (°) | 113.54 |
| V (ų) | 1029.0 |
| Z | 4 |
Data for (2-benzyloxypyrimidin-5-yl)boronic acid, presented for illustrative purposes. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule. youtube.comyoutube.com A detailed vibrational analysis of this compound would allow for the identification of characteristic functional group frequencies.
Key expected vibrational modes include:
O-H stretching: The hydroxyl groups of the boronic acid will give rise to a broad O-H stretching band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this band is a hallmark of hydrogen bonding. youtube.com
B-O stretching: The boron-oxygen single bond stretches are expected in the region of 1300-1400 cm⁻¹.
C=C and C=N stretching: The aromatic rings (pyridine and tolyl) will exhibit characteristic stretching vibrations between 1400 and 1650 cm⁻¹.
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl group C-H stretches will be observed around 2850-3000 cm⁻¹.
Ring breathing modes: The pyridine ring has characteristic "breathing" modes that are often strong in the Raman spectrum. researchgate.net
The presence and nature of hydrogen bonding can be further elucidated by comparing spectra in different states (e.g., solid vs. dilute solution). In a non-hydrogen bonding solvent, the O-H stretching band would be expected to become sharper and shift to a higher frequency. youtube.com Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of the molecular backbone, which may be weak in the IR spectrum. A comprehensive assignment of the vibrational modes can be aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. nih.gov
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium | Medium |
| Aliphatic C-H stretch | 2850-3000 | Medium | Medium |
| Aromatic C=C/C=N stretch | 1400-1650 | Medium-Strong | Medium-Strong |
| B-O stretch | 1300-1400 | Strong | Weak |
| Pyridine Ring Breathing | ~990-1030 | Medium | Strong |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies for Hindered Arylboronic Acids
The synthesis of sterically hindered arylboronic acids like (2-(o-Tolyl)pyridin-4-yl)boronic acid often presents challenges, including low yields and the need for harsh reaction conditions. researchgate.net Future research will likely focus on developing more efficient and milder synthetic routes. One promising avenue is the continued development of iridium-catalyzed C-H borylation, which allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Additionally, advancements in palladium-catalyzed cross-coupling reactions, such as the use of specialized ligands that can accommodate bulky substrates, will be crucial. researchgate.net The exploration of alternative borylating agents beyond the commonly used bis(pinacolato)diboron (B136004) may also lead to improved synthetic efficiency. acs.org
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| Iridium-Catalyzed C-H Borylation | Direct functionalization, high atom economy | Development of more active and selective catalysts |
| Advanced Palladium-Catalyzed Cross-Coupling | Tolerance of bulky substrates, milder conditions | Design of novel phosphine (B1218219) and N-heterocyclic carbene ligands |
| Alternative Borylating Agents | Improved reactivity and selectivity | Exploration of new boron-containing reagents |
Exploration of Alternative Transition Metal Catalysts and Ligand Systems
While palladium has been the dominant catalyst in Suzuki-Miyaura cross-coupling reactions, its cost and potential for product contamination are driving the exploration of alternative transition metals. Nickel, copper, and iron-based catalysts are emerging as viable, more earth-abundant alternatives. rsc.org For sterically demanding couplings involving substrates like this compound, the design of ligands that can promote efficient oxidative addition and reductive elimination steps is paramount. organic-chemistry.org Research into N-heterocyclic carbene (NHC) ligands and bulky phosphine ligands is expected to yield catalysts with improved performance for these challenging transformations. organic-chemistry.orgchemrxiv.org
Expansion of Lewis Acid Catalysis Applications in Green Chemistry
The boron atom in arylboronic acids possesses Lewis acidic character, a property that is increasingly being exploited in catalysis. nih.gov Future research is anticipated to expand the use of this compound and its derivatives as Lewis acid catalysts in various organic transformations. A key focus will be on developing "green" catalytic processes that utilize water as a solvent or are performed under solvent-free conditions. semanticscholar.orgresearchgate.netresearchgate.net The development of water-stable Lewis acid catalysts based on boronic acids could have a significant impact on making chemical synthesis more environmentally benign. semanticscholar.orgresearchgate.net
Integration of this compound into Advanced Supramolecular Architectures
The pyridyl nitrogen and the boronic acid moiety of this compound make it an excellent building block for the construction of supramolecular assemblies through hydrogen bonding and coordination chemistry. rsc.orgresearchgate.netnih.gov Future research will likely focus on incorporating this compound into complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and molecular cages. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The unique steric and electronic properties of the o-tolyl group can be expected to influence the resulting supramolecular structures and their properties. researchgate.net
| Supramolecular Architecture | Potential Applications | Role of this compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Organic linker |
| Covalent Organic Frameworks (COFs) | Separation, electronics, energy storage | Monomeric building block |
| Molecular Cages | Drug delivery, molecular recognition | Component of the cage structure |
High-Throughput Screening and Computational Design for Optimized Reactivity and Selectivity
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) and computational design will be indispensable tools. nih.govrsc.org HTS can be employed to rapidly evaluate the performance of this boronic acid in a wide range of chemical reactions and as a component in materials discovery. rsc.org Concurrently, computational methods, such as density functional theory (DFT), can be used to model reaction mechanisms and predict the properties of new derivatives, guiding the rational design of molecules with optimized reactivity and selectivity. nih.govbiorxiv.org
Rational Design of Derivatives for Specific Chemical Transformations
Building upon the insights gained from computational studies and HTS, the rational design of derivatives of this compound will enable the fine-tuning of its properties for specific applications. nih.govnih.gov For example, modifying the electronic properties of the aromatic rings could enhance its catalytic activity or alter its binding affinity in supramolecular systems. The synthesis of a library of derivatives with systematic variations in their structure will be a key strategy for unlocking the full potential of this versatile chemical compound. ox.ac.uk
Q & A
Q. What are the common synthetic routes for preparing (2-(o-Tolyl)pyridin-4-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a pyridine-containing halide reacts with an o-tolylboronic acid precursor. Key steps include:
Q. How is the structure of this compound validated experimentally?
Characterization involves:
- NMR spectroscopy : ¹¹B NMR confirms boronic acid presence (~30 ppm), while ¹H/¹³C NMR resolves aromatic proton environments.
- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond angles and spatial arrangement .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 200.08 for C₁₂H₁₂BNO₂).
Q. What are the stability considerations for handling this boronic acid?
Q. How does this compound participate in cross-coupling reactions?
As a boronic acid, it reacts with aryl halides via Suzuki-Miyaura coupling. Key parameters:
- Catalyst: Pd(OAc)₂ with ligands (e.g., SPhos) for electron-deficient pyridines.
- Base: Cs₂CO₃ enhances transmetallation efficiency.
- Example application: Synthesis of biaryl ligands for asymmetric catalysis .
Advanced Questions
Q. How does the o-tolyl substituent influence enantioselectivity in Rh-catalyzed reactions?
In Rh-catalyzed desymmetrization of meso-alkenes, the steric bulk of the o-tolyl group improves stereodifferentiation. Data shows:
Q. What computational methods are used to predict the reactivity of this boronic acid?
- DFT calculations : Model transition states to rationalize steric/electronic effects (e.g., B3LYP/6-31G* level).
- Molecular docking : Predict binding affinities in enzyme-inhibitor studies (e.g., SARS-CoV-2 protease).
- pKa prediction : Tools like ACD/Labs estimate boronic acid acidity (pKa ~7.6) for reaction planning .
Q. How do structural modifications (e.g., pyridine substitution) affect catalytic performance?
- Pyridine N-coordination : Enhances metal catalyst interactions, improving turnover in Pd-mediated couplings.
- Ortho vs. para substitution : Ortho-substituted pyridines increase steric hindrance, reducing side reactions but requiring higher catalyst loadings.
- Case study : Replacing pyridine with quinoline lowers solubility but improves thermal stability .
Q. How should researchers resolve contradictions in reported reactivity data?
Example contradiction: One study reports high ee with electron-deficient arylboronic acids, while another observes better yields with electron-rich analogs. Resolution strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
